Cas no 2228239-55-0 (1-(3-bromo-2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

1-(3-Bromo-2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a structurally distinct cyclopropane derivative featuring a bromo-fluorophenyl substituent, which enhances its utility in synthetic organic chemistry. The presence of both bromine and fluorine atoms on the aromatic ring offers versatile reactivity for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical applications. The cyclopropane core, stabilized by geminal dimethyl groups, contributes to its rigidity and stereochemical control in reactions. This compound is particularly useful in cross-coupling reactions, nucleophilic substitutions, and as a building block for complex molecular architectures. Its well-defined structure ensures consistent performance in synthetic pathways.
1-(3-bromo-2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid structure
2228239-55-0 structure
Product Name:1-(3-bromo-2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
CAS No:2228239-55-0
MF:C12H12BrFO2
MW:287.124886512756
CID:5963419
PubChem ID:165828632
Update Time:2025-06-08

1-(3-bromo-2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromo-2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
    • 2228239-55-0
    • EN300-1904722
    • Inchi: 1S/C12H12BrFO2/c1-11(2)6-12(11,10(15)16)7-4-3-5-8(13)9(7)14/h3-5H,6H2,1-2H3,(H,15,16)
    • InChI Key: FSTSHLXRSUPIMJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1F)C1(C(=O)O)CC1(C)C

Computed Properties

  • Exact Mass: 286.00047g/mol
  • Monoisotopic Mass: 286.00047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 37.3Ų

1-(3-bromo-2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>

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1-(3-bromo-2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Related Literature

Additional information on 1-(3-bromo-2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Introduction to 1-(3-bromo-2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2228239-55-0)

1-(3-bromo-2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural features and potential biological activities. With the CAS number 2228239-55-0, this compound represents a fascinating example of how structural modifications can influence the pharmacological properties of molecules. The presence of both bromo and fluoro substituents on the aromatic ring, combined with the cyclopropane core, makes this molecule a promising candidate for further investigation in drug discovery.

The compound's structure consists of a cyclopropane ring substituted with a carboxylic acid group at one position and a phenyl ring at another. The phenyl ring is further functionalized with a bromine atom at the 3-position and a fluorine atom at the 2-position. This specific arrangement of atoms imparts unique electronic and steric properties to the molecule, which can be exploited in the design of novel therapeutic agents. The cyclopropane moiety, in particular, is known for its rigidity and ability to introduce conformational constraints, which can be beneficial in optimizing binding interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of 1-(3-bromo-2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid. The combination of halogenated aromatic rings and cyclopropane scaffolds has been shown to enhance bioactivity in various therapeutic areas. For instance, studies have suggested that such compounds may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways, making them attractive for the development of anti-inflammatory drugs.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The carboxylic acid group can serve as a point of attachment for further derivatization, allowing chemists to modify its properties as needed. Additionally, the presence of both bromo and fluoro substituents provides multiple handles for medicinal chemists to explore different chemical space. These features make 1-(3-bromo-2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid a versatile intermediate in synthetic chemistry and a valuable asset in drug discovery pipelines.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the pharmacological profile of this compound. Molecular modeling studies have revealed that the rigid cyclopropane ring can effectively occupy binding pockets in biological targets, while the halogenated phenyl ring enhances interactions through dipole-dipole forces and hydrophobic effects. These insights have guided researchers in designing more targeted analogs with improved efficacy and selectivity.

The synthesis of 1-(3-bromo-2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid presents an interesting challenge due to its complex structure. However, recent methodologies have made it more accessible than before. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the bromo and fluoro substituents onto the phenyl ring efficiently. Additionally, asymmetric synthesis techniques have been explored to achieve enantioselective construction of the cyclopropane core, which is crucial for developing enantiomerically pure drug candidates.

In conclusion, 1-(3-bromo-2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2228239-55-0) represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with its potential biological activities, make it an attractive subject for medicinal research. As our understanding of its pharmacological properties continues to grow, this compound is likely to play an important role in the discovery and development of new therapeutic agents.

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